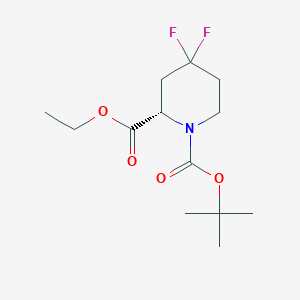
(S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine, ethyl bromide, and difluoromethane.
Formation of Piperidine Ring: The piperidine ring is formed through a series of nucleophilic substitution reactions.
Introduction of Functional Groups: The tert-butyl and ethyl groups are introduced via alkylation reactions, while the difluoro groups are added through fluorination reactions.
Final Product: The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
(S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to (S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate, used in various chemical syntheses.
Fluorinated Piperidines: Compounds with similar fluorine substitutions, known for their enhanced stability and bioactivity.
tert-Butyl Derivatives: Compounds with tert-butyl groups, often used to increase lipophilicity and membrane permeability.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoro substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H21F2NO4 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-4,4-difluoropiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-8-13(14,15)6-7-16(9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
GEEBFHAWMZMNGL-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(CCN1C(=O)OC(C)(C)C)(F)F |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















